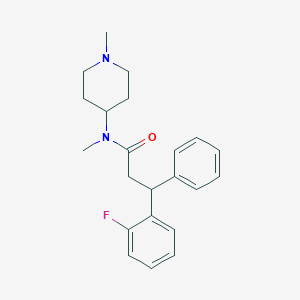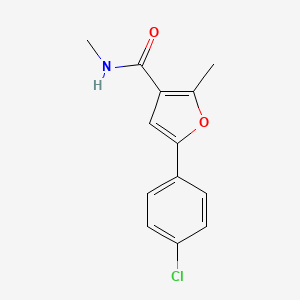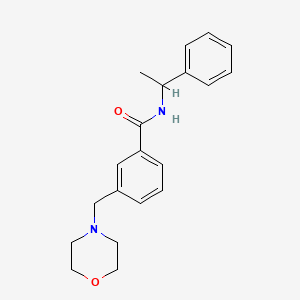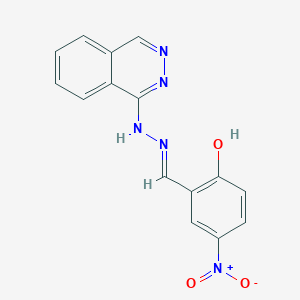![molecular formula C21H30N2O3 B6072729 1-[4-[2-(4-methylpentyl)morpholine-4-carbonyl]phenyl]pyrrolidin-2-one](/img/structure/B6072729.png)
1-[4-[2-(4-methylpentyl)morpholine-4-carbonyl]phenyl]pyrrolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-[2-(4-methylpentyl)morpholine-4-carbonyl]phenyl]pyrrolidin-2-one is a complex organic compound that features a pyrrolidinone ring, a morpholine ring, and a phenyl group
Métodos De Preparación
The synthesis of 1-[4-[2-(4-methylpentyl)morpholine-4-carbonyl]phenyl]pyrrolidin-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the morpholine ring: This can be achieved by reacting 4-methylpentylamine with ethylene oxide under controlled conditions.
Attachment of the phenyl group: The morpholine derivative is then reacted with 4-bromobenzoyl chloride in the presence of a base such as triethylamine to form the intermediate compound.
Formation of the pyrrolidinone ring: The final step involves the cyclization of the intermediate with 2-pyrrolidinone under acidic or basic conditions to yield the target compound.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts to enhance reaction rates.
Análisis De Reacciones Químicas
1-[4-[2-(4-methylpentyl)morpholine-4-carbonyl]phenyl]pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the carbonyl group to an alcohol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and the nature of the substituents involved.
Aplicaciones Científicas De Investigación
1-[4-[2-(4-methylpentyl)morpholine-4-carbonyl]phenyl]pyrrolidin-2-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting specific receptors or enzymes.
Materials Science: It is used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Biological Research: The compound is investigated for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic effects.
Mecanismo De Acción
The mechanism of action of 1-[4-[2-(4-methylpentyl)morpholine-4-carbonyl]phenyl]pyrrolidin-2-one involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
1-[4-[2-(4-methylpentyl)morpholine-4-carbonyl]phenyl]pyrrolidin-2-one can be compared with other similar compounds, such as:
Pyrrolidine-2-one derivatives: These compounds share the pyrrolidinone ring and may have similar biological activities.
Morpholine derivatives: Compounds with the morpholine ring are often used in medicinal chemistry and materials science.
Phenyl-substituted compounds: The presence of the phenyl group can influence the compound’s reactivity and interactions with biological targets.
Propiedades
IUPAC Name |
1-[4-[2-(4-methylpentyl)morpholine-4-carbonyl]phenyl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N2O3/c1-16(2)5-3-6-19-15-22(13-14-26-19)21(25)17-8-10-18(11-9-17)23-12-4-7-20(23)24/h8-11,16,19H,3-7,12-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFJYTSWWZNQVCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC1CN(CCO1)C(=O)C2=CC=C(C=C2)N3CCCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(4-methoxy-2-methylphenyl)[1-(3-thienylsulfonyl)-3-piperidinyl]methanone](/img/structure/B6072652.png)
![N-({1-[2-(2-fluorophenyl)ethyl]-3-piperidinyl}methyl)-N,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B6072657.png)
![N-{2-[(2-methoxy-5-methylphenyl)amino]-1-methyl-2-oxoethyl}-2-thiophenecarboxamide](/img/structure/B6072672.png)
methanone](/img/structure/B6072675.png)
![4-bromo-N'-[(Z)-(3-ethoxy-2-hydroxyphenyl)methylidene]benzohydrazide](/img/structure/B6072692.png)

![N-[1-[(4-fluorophenyl)methyl]-5-oxopyrrolidin-3-yl]-3-pyridin-4-ylpropanamide](/img/structure/B6072710.png)

![4-(SEC-BUTYL)-N-[(4-CHLORO-1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-N-METHYL-1-BENZENESULFONAMIDE](/img/structure/B6072722.png)


![N'-[1-(2,5-dihydroxyphenyl)ethylidene]-3,3-diphenylpropanohydrazide](/img/structure/B6072743.png)
![2-(2,4-dimethoxyphenyl)-5-methyl-4-{[2-(1,3-thiazol-2-yl)-1-pyrrolidinyl]methyl}-1,3-oxazole](/img/structure/B6072748.png)
![N-(2,5-dichlorophenyl)-2-({5-[2-(difluoromethoxy)phenyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B6072749.png)
